

what is the full chemical name of BMP signaling agonist sb4

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Compound of Interest

Compound Name: *BMP signaling agonist sb4*

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An In-Depth Technical Guide to the **BMP Signaling Agonist SB4**: 2-[[[4-Bromophenyl)methyl]thio]benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2] Dysregulation of this pathway has been implicated in various diseases, making it a significant target for therapeutic intervention. Small molecule agonists of BMP signaling offer a promising avenue for modulating this pathway with greater precision and temporal control than recombinant protein therapies.

This technical guide provides a comprehensive overview of the potent and selective BMP signaling agonist, SB4. SB4, a benzoxazole derivative, has been identified as a potent activator of the canonical BMP signaling pathway.[3][4] This document details its chemical properties, mechanism of action, and provides exemplary experimental protocols for its use in a research setting.

Chemical Properties

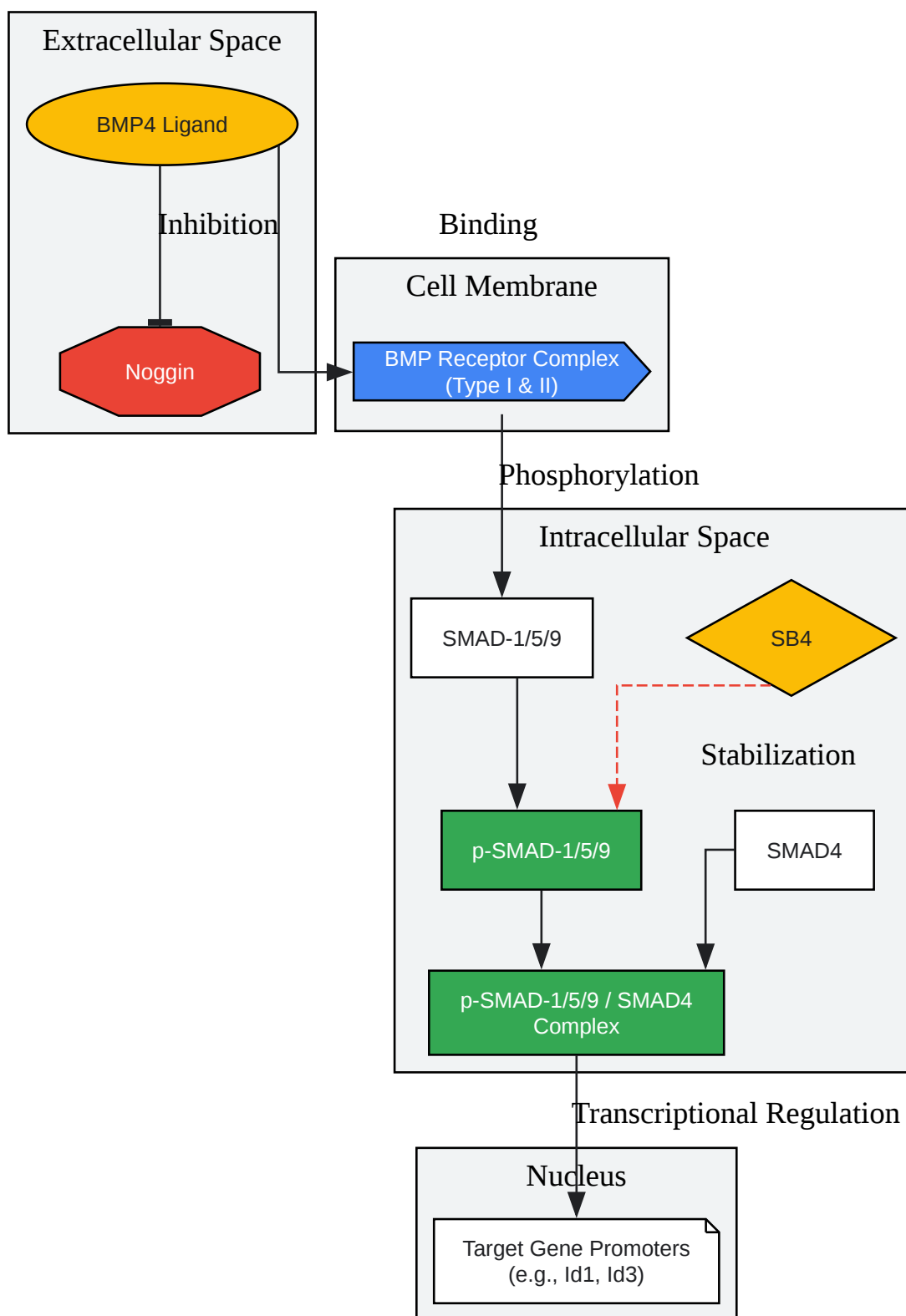
The **BMP signaling agonist SB4** is chemically known as 2-[[[4-Bromophenyl)methyl]thio]benzoxazole.[2][5]

Property	Value	Reference
Full Chemical Name	2-[[[4-Bromophenyl)methyl]thio]benzoxazole	[2][5]
Synonyms	BMP signaling agonist sb4, BMPSB4	[1]
CAS Number	100874-08-6	[2]
Molecular Formula	C ₁₄ H ₁₀ BrNOS	[2]
Molecular Weight	320.20 g/mol	[1][2]
Appearance	White to light yellow solid powder	[6]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol.	[2]

Mechanism of Action

SB4 is a potent agonist of Bone Morphogenetic Protein 4 (BMP4) signaling.[5][7] It functions by activating the canonical BMP signaling pathway, which involves the phosphorylation of intracellular SMAD proteins. Specifically, SB4 enhances the phosphorylation of SMAD-1/5/9, which are the receptor-regulated SMADs (R-SMADs) downstream of the BMP type I receptors.[3][5] Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of BMP target genes, such as the inhibitors of DNA binding (Id1 and Id3).[3][7]

A key feature of SB4's mechanism is its ability to act downstream of the BMP type I receptors and to bypass the inhibitory effects of extracellular antagonists like Noggin.[3][8] Noggin functions by sequestering BMP ligands, preventing them from binding to their receptors.[3] The ability of SB4 to activate the pathway in the presence of Noggin suggests that it does not act on the ligand-receptor interaction itself but rather on an intracellular component of the signaling cascade, leading to the stabilization of phosphorylated SMAD-1/5/9.[3][8]



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Canonical BMP signaling pathway and the action of SB4.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the **BMP signaling agonist SB4**.

Parameter	Value	Cell Line/System	Reference
EC ₅₀ (BMP4 Signaling)	74 nM	BRE-Luc Reporter Cells	[5] [7] [9]
BRE-luc Expression	2-fold increase at 0.4 ng/ml rhBMP4	BRE-Luc Reporter Cells	[5] [7]
IC ₅₀ (Cell Viability)	39.05 µM (at 48h)	AtT20/D16v-F2 (Corticotroph Pituitary Neuroendocrine Tumor Cells)	[8]

Experimental Protocols

The following are representative protocols for evaluating the activity of SB4 in a cell-based assay.

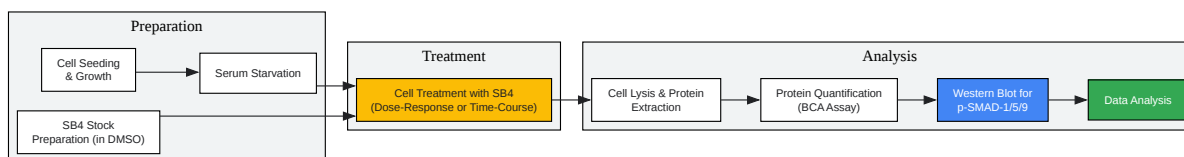
Western Blot Analysis of SMAD-1/5/9 Phosphorylation

This protocol describes the detection of phosphorylated SMAD-1/5/9 in response to SB4 treatment.

- Cell Culture and Treatment:
 - Culture primary mouse kidney epithelial cells (PRECs) or other suitable cell lines in appropriate growth medium.
 - For experiments, seed cells in 6-well plates and grow to 80-90% confluency.
 - Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
 - Prepare a stock solution of SB4 in DMSO (e.g., 10 mM).

- Treat cells with varying concentrations of SB4 (e.g., 0.05 μM to 1 μM) for a specified duration (e.g., 24 hours for dose-response, or a time-course of 0, 5, 15, 30, 45, 60 minutes with 1 μM SB4).[10] Include a vehicle control (DMSO).
- Protein Extraction:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
 - Boil the samples at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) per lane onto a polyacrylamide gel.
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against phospho-SMAD-1/5/9 overnight at 4°C.

- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- For a loading control, strip the membrane and re-probe for total SMAD-1/5/9 or a housekeeping protein like GAPDH or β -actin.



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Experimental workflow for SB4 activity assessment.

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